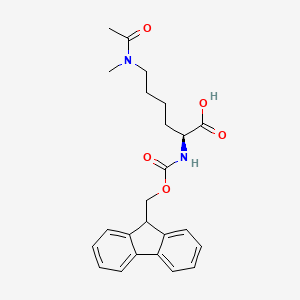
Fmoc-Lys(Me,Ac)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Lys(Me,Ac)-OH, also known as Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-methyl-Nε-acetyl-L-lysine, is a derivative of lysine used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino group of lysine during the synthesis process.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Me,Ac)-OH typically involves the protection of the lysine amino group with the Fmoc group. This is achieved through a reaction between lysine and Fmoc chloride in the presence of a base such as sodium carbonate. The methylation and acetylation of the lysine side chain are carried out using methyl iodide and acetic anhydride, respectively. The reaction conditions often involve the use of organic solvents like dimethylformamide (DMF) and dichloromethane (DCM) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The industrial production also incorporates purification steps such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Fmoc-Lys(Me,Ac)-OH undergoes several types of chemical reactions, including:
Deprotection: The removal of the Fmoc group using piperidine or 4-methylpiperidine.
Coupling: The formation of peptide bonds with other amino acids using coupling reagents like OxymaPure.
Common Reagents and Conditions
Deprotection: Piperidine or 4-methylpiperidine in DMF.
Coupling: OxymaPure and Fmoc-peptide resin in DMF.
Substitution: Methyl iodide for methylation and acetic anhydride for acetylation.
Major Products Formed
The major products formed from these reactions include peptides with specific sequences and modifications, which are used in various research and industrial applications.
科学的研究の応用
Fmoc-Lys(Me,Ac)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides with specific sequences and modifications.
Drug Development: Employed in the design and synthesis of peptide-based drugs.
Biological Studies: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.
Industrial Applications: Used in the production of peptide-based materials and coatings.
作用機序
The mechanism of action of Fmoc-Lys(Me,Ac)-OH involves the protection and deprotection of the lysine amino group during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for the selective formation of peptide bonds. The deprotection step removes the Fmoc group, exposing the amino group for further reactions. The methylation and acetylation of the lysine side chain can influence the overall properties of the peptide, such as its stability and binding affinity.
類似化合物との比較
Similar Compounds
Fmoc-Lys(Boc)-OH: Contains a tert-butyloxycarbonyl (Boc) protecting group instead of the Fmoc group.
Fmoc-Lys(Ac)-OH: Lacks the methylation on the lysine side chain.
Fmoc-Lys(Me)-OH: Lacks the acetylation on the lysine side chain.
Uniqueness
Fmoc-Lys(Me,Ac)-OH is unique due to the presence of both methylation and acetylation on the lysine side chain, which can provide distinct properties to the synthesized peptides. This combination of modifications can enhance the stability, solubility, and binding affinity of the peptides, making it a valuable tool in peptide synthesis and research.
特性
分子式 |
C24H28N2O5 |
|---|---|
分子量 |
424.5 g/mol |
IUPAC名 |
(2S)-6-[acetyl(methyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C24H28N2O5/c1-16(27)26(2)14-8-7-13-22(23(28)29)25-24(30)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,21-22H,7-8,13-15H2,1-2H3,(H,25,30)(H,28,29)/t22-/m0/s1 |
InChIキー |
GTMJWMYAIYWRCZ-QFIPXVFZSA-N |
異性体SMILES |
CC(=O)N(C)CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
正規SMILES |
CC(=O)N(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


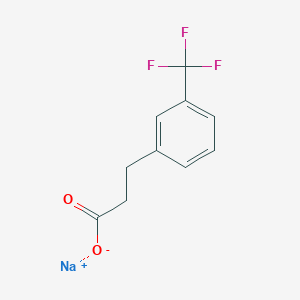
![9-Bromo-8-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14854902.png)

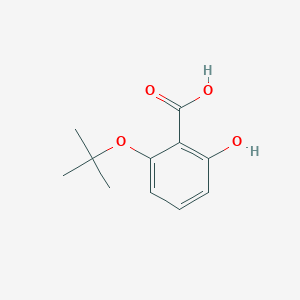
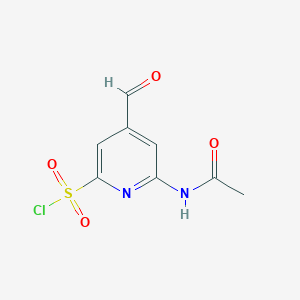


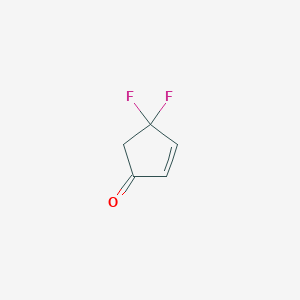

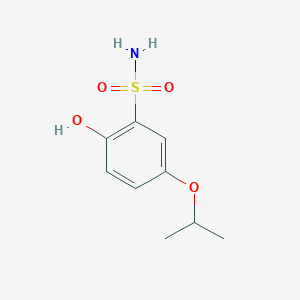
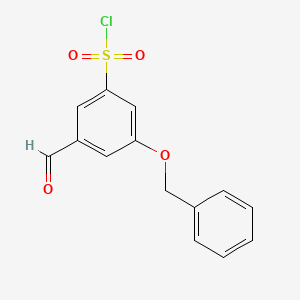


![5,6,7,8-Tetrahydronaphtho[2,3-D][1,3]dioxol-5-amine](/img/structure/B14854995.png)
